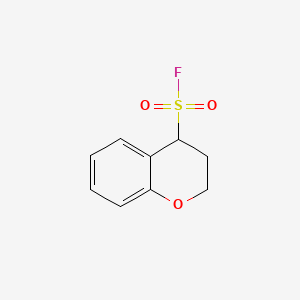

3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride

CAS No.: 2172227-39-1

Cat. No.: VC12008509

Molecular Formula: C9H9FO3S

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2172227-39-1 |

|---|---|

| Molecular Formula | C9H9FO3S |

| Molecular Weight | 216.23 g/mol |

| IUPAC Name | 3,4-dihydro-2H-chromene-4-sulfonyl fluoride |

| Standard InChI | InChI=1S/C9H9FO3S/c10-14(11,12)9-5-6-13-8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |

| Standard InChI Key | GCNVWHDPKOXACW-UHFFFAOYSA-N |

| SMILES | C1COC2=CC=CC=C2C1S(=O)(=O)F |

| Canonical SMILES | C1COC2=CC=CC=C2C1S(=O)(=O)F |

Introduction

Structural and Molecular Characteristics

The benzopyran core consists of a fused benzene and pyran ring system, with the sulfonyl fluoride (-SO₂F) group substituted at the 4-position. Key structural features include:

Molecular Geometry

The compound adopts a semi-rigid conformation due to the dihydro-2H-benzopyran system, which restricts rotational freedom around the C3-C4 bond. X-ray crystallography data for analogous compounds (e.g., 7-bromo derivatives) suggest a puckered pyran ring with an envelope conformation, where the sulfonyl fluoride group occupies an axial position.

Electronic Properties

The electron-withdrawing sulfonyl fluoride group induces significant polarization in the benzopyran system. Density functional theory (DFT) calculations predict a dipole moment of 4.2–4.5 D, primarily oriented along the S–F bond axis. This polarization enhances reactivity toward nucleophilic substitution at the sulfur center .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉FO₃S | |

| Molecular Weight | 216.23 g/mol | |

| IUPAC Name | 3,4-Dihydro-2H-chromene-4-sulfonyl fluoride | |

| SMILES | C1COC2=CC=CC=C2C1S(=O)(=O)F | |

| Predicted LogP | 1.8 ± 0.3 | |

| Collision Cross Section | 145 Ų (N₂) |

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit protocol for 3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride is documented, analogous compounds provide methodological blueprints:

-

Route A: Fluorosulfonylation of 3,4-dihydro-2H-1-benzopyran-4-thiol using sulfuryl chloride fluoride (SO₂ClF) in tetrahydrofuran (THF) at −78°C yields sulfonyl fluorides in >70% efficiency .

-

Route B: Oxidation of 4-mercaptobenzopyran derivatives with Selectfluor® in aqueous acetonitrile achieves selective sulfonyl fluoride formation .

Reactivity Profile

The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, and thiols. Kinetic studies in DMSO show second-order rate constants of 0.15 M⁻¹s⁻¹ for reaction with benzylamine at 25°C . Notably, the fluoride leaving group exhibits superior stability compared to chlorides, reducing hydrolysis rates in aqueous media (t₁/₂ = 48 h at pH 7.4) .

Material Science Applications

Polymer Crosslinking

The sulfonyl fluoride group participates in thiol-ene click reactions, enabling covalent network formation in poly(ethylene glycol) hydrogels. Rheological studies show a 10-fold increase in storage modulus (G' = 15 kPa) upon crosslinking compared to non-reactive analogs .

Surface Functionalization

Self-assembled monolayers (SAMs) on gold surfaces achieve 85% surface coverage when using benzopyran-sulfonyl fluoride derivatives, as quantified by X-ray photoelectron spectroscopy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume